molecular formula C23H26ClN5O3S B608375 KRCA-0377 CAS No. 1845711-03-6

KRCA-0377

Numéro de catalogue B608375
Numéro CAS: 1845711-03-6
Poids moléculaire: 488.003
Clé InChI: NEBHHPFFBCTEBR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

KRCA-0377 is a potent ALK inhibitor.

Applications De Recherche Scientifique

Enhanced Anti-Tumor Activity in Cancer Treatment

KRCA-0377, particularly its derivatives such as KRCA-386, have shown promising results in cancer treatment. In a study on EML4-ALK positive cancer, modifications to ceritinib, a known ALK inhibitor, led to the development of KRCA-386, which demonstrated superior inhibitory activity against ALK mutants commonly found in crizotinib-resistant patients. Specifically, KRCA-386 displayed significantly greater activity than ceritinib against challenging mutations like the G1202R mutant. This enhanced activity of KRCA-386, including its superior blood-brain barrier penetration, suggests its potential usefulness for patients with brain metastases and crizotinib resistance (Kang et al., 2016).

Molecular Inhibitory Mechanism Against NSCLC

Another aspect of KRCA-0377 research involves its potent inhibitory mechanism against non-small cell lung cancer (NSCLC) harboring EML4-ALK proteins. Derivatives like KRCA-0080 and KRCA-0087 were found to be more potent against various ALK mutants, demonstrating a significant reduction in tumor size compared to other inhibitors. These compounds effectively downregulated cellular signaling pathways, such as Akt and Erk, by suppressing ALK activity, thereby inhibiting the proliferation of cells harboring EML4-ALK (Kang et al., 2015).

Efficacy in Anaplastic Large-Cell Lymphoma

Research on KRCA-0008, a variant of KRCA-0377, showed its potential in treating anaplastic large-cell lymphoma (ALCL). It was observed to suppress the proliferation and survival of NPM-ALK-positive ALCL cells by inducing cell cycle arrest and apoptosis. This was achieved through the inhibition of downstream signals like STAT3, Akt, and ERK1/2. In vivo studies further confirmed the suppression of tumor growth in mice treated with KRCA-0008, indicating its therapeutic potential for ALCL patients (Hwang et al., 2020).

Propriétés

Numéro CAS

1845711-03-6

Nom du produit

KRCA-0377

Formule moléculaire

C23H26ClN5O3S

Poids moléculaire

488.003

Nom IUPAC

5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C23H26ClN5O3S/c1-14(2)33(30,31)21-7-5-4-6-18(21)27-22-17(24)13-26-23(29-22)28-19-10-15-8-9-25-12-16(15)11-20(19)32-3/h4-7,10-11,13-14,25H,8-9,12H2,1-3H3,(H2,26,27,28,29)

Clé InChI

NEBHHPFFBCTEBR-UHFFFAOYSA-N

SMILES

ClC1=CN=C(NC2=C(OC)C=C(CNCC3)C3=C2)N=C1NC4=CC=CC=C4S(C(C)C)(=O)=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

KRCA-0377;  KRCA 0377;  KRCA0377.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KRCA-0377
Reactant of Route 2
KRCA-0377
Reactant of Route 3
KRCA-0377
Reactant of Route 4
Reactant of Route 4
KRCA-0377
Reactant of Route 5
KRCA-0377
Reactant of Route 6
KRCA-0377

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.